molecular formula C13H6Cl2F2O B7867814 3,5-Dichloro-2',4'-difluorobenzophenone CAS No. 1094311-96-2

3,5-Dichloro-2',4'-difluorobenzophenone

Cat. No.: B7867814
CAS No.: 1094311-96-2
M. Wt: 287.08 g/mol
InChI Key: ZPJQRYVPNNISIW-UHFFFAOYSA-N
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Description

3,5-Dichloro-2’,4’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene rings. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2’,4’-difluorobenzophenone typically involves the acylation of 3,5-dichloro-2,4-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3,5-Dichloro-2’,4’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2’,4’-difluorobenzophenone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine and fluorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzophenone derivatives.

    Reduction: 3,5-Dichloro-2’,4’-difluorobenzhydrol.

    Oxidation: 3,5-Dichloro-2’,4’-difluorobenzoic acid.

Scientific Research Applications

3,5-Dichloro-2’,4’-difluorobenzophenone is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2’,4’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3,5-difluorobenzophenone
  • 4,4’-Dichlorobenzophenone
  • 2,4-Dichlorobenzotrifluoride

Uniqueness

3,5-Dichloro-2’,4’-difluorobenzophenone is unique due to the specific positioning of chlorine and fluorine atoms on the benzene rings, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(2,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2O/c14-8-3-7(4-9(15)5-8)13(18)11-2-1-10(16)6-12(11)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJQRYVPNNISIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216635
Record name Methanone, (3,5-dichlorophenyl)(2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094311-96-2
Record name Methanone, (3,5-dichlorophenyl)(2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094311-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-dichlorophenyl)(2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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